1-(2,4-Difluorophenyl)-3-(4-(6,7-dimethoxyquinolin-4-yloxy)-2-fluorophenyl)urea 1-(2,4-Difluorophenyl)-3-(4-(6,7-dimethoxyquinolin-4-yloxy)-2-fluorophenyl)urea Ki8751 is a potent, selective inhibitor of VEGFR-2 tyrosine kinase (IC50 = 0.9 nM). Displays some inhibitory activity towards c-Kit, PDGFR α and FGFR-2 (IC50 values range from 40 to 170 nM).
Brand Name: Vulcanchem
CAS No.: 228559-41-9
VCID: VC0548003
InChI: InChI=1S/C24H18F3N3O4/c1-32-22-11-15-20(12-23(22)33-2)28-8-7-21(15)34-14-4-6-19(17(27)10-14)30-24(31)29-18-5-3-13(25)9-16(18)26/h3-12H,1-2H3,(H2,29,30,31)
SMILES: COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)NC(=O)NC4=C(C=C(C=C4)F)F)F
Molecular Formula: C24H18F3N3O4
Molecular Weight: 469.4 g/mol

1-(2,4-Difluorophenyl)-3-(4-(6,7-dimethoxyquinolin-4-yloxy)-2-fluorophenyl)urea

CAS No.: 228559-41-9

Inhibitors

VCID: VC0548003

Molecular Formula: C24H18F3N3O4

Molecular Weight: 469.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

1-(2,4-Difluorophenyl)-3-(4-(6,7-dimethoxyquinolin-4-yloxy)-2-fluorophenyl)urea - 228559-41-9

CAS No. 228559-41-9
Product Name 1-(2,4-Difluorophenyl)-3-(4-(6,7-dimethoxyquinolin-4-yloxy)-2-fluorophenyl)urea
Molecular Formula C24H18F3N3O4
Molecular Weight 469.4 g/mol
IUPAC Name 1-(2,4-difluorophenyl)-3-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-fluorophenyl]urea
Standard InChI InChI=1S/C24H18F3N3O4/c1-32-22-11-15-20(12-23(22)33-2)28-8-7-21(15)34-14-4-6-19(17(27)10-14)30-24(31)29-18-5-3-13(25)9-16(18)26/h3-12H,1-2H3,(H2,29,30,31)
Standard InChIKey LFKQSJNCVRGFCC-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)NC(=O)NC4=C(C=C(C=C4)F)F)F
Canonical SMILES COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)NC(=O)NC4=C(C=C(C=C4)F)F)F
Appearance White to off-white solid powder
Description Ki8751 is a potent, selective inhibitor of VEGFR-2 tyrosine kinase (IC50 = 0.9 nM). Displays some inhibitory activity towards c-Kit, PDGFR α and FGFR-2 (IC50 values range from 40 to 170 nM).
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly.
Solubility Soluble in DMSO, not soluble in water.
Storage 0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years).
Synonyms Ki 8751
Ki-8751
Ki8751
N-(2,4-difluorophenyl)-N'-(4-((6,7-dimethoxy-4-quinolyl)oxy)-2-fluorophenyl)urea
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3: Akiyama K, Ohga N, Hida Y, Kawamoto T, Sadamoto Y, Ishikawa S, Maishi N, Akino T, Kondoh M, Matsuda A, Inoue N, Shindoh M, Hida K. Tumor endothelial cells acquire drug resistance by MDR1 up-regulation via VEGF signaling in tumor microenvironment. Am J Pathol. 2012 Mar;180(3):1283-93. doi: 10.1016/j.ajpath.2011.11.029. Epub 2012 Jan 13. PubMed PMID: 22245726.
4: Arao T, Matsumoto K, Furuta K, Kudo K, Kaneda H, Nagai T, Sakai K, Fujita Y, Tamura D, Aomatsu K, Koizumi F, Nishio K. Acquired drug resistance to vascular endothelial growth factor receptor 2 tyrosine kinase inhibitor in human vascular endothelial cells. Anticancer Res. 2011 Sep;31(9):2787-96. PubMed PMID: 21868521.
5: Hasan MR, Ho SH, Owen DA, Tai IT. Inhibition of VEGF induces cellular senescence in colorectal cancer cells. Int J Cancer. 2011 Nov 1;129(9):2115-23. doi: 10.1002/ijc.26179. Epub 2011 Aug 3. PubMed PMID: 21618508.
6: Kuo SW, Ke FC, Chang GD, Lee MT, Hwang JJ. Potential role of follicle-stimulating hormone (FSH) and transforming growth factor (TGFβ1) in the regulation of ovarian angiogenesis. J Cell Physiol. 2011 Jun;226(6):1608-19. doi: 10.1002/jcp.22491. PubMed PMID: 20945379.
7: Kubo K, Shimizu T, Ohyama S, Murooka H, Iwai A, Nakamura K, Hasegawa K, Kobayashi Y, Takahashi N, Takahashi K, Kato S, Izawa T, Isoe T. Novel potent orally active selective VEGFR-2 tyrosine kinase inhibitors: synthesis, structure-activity relationships, and antitumor activities of N-phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas. J Med Chem. 2005 Mar 10;48(5):1359-66. PubMed PMID: 15743179.
PubChem Compound 11317348
Last Modified Nov 11 2021
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